TRPC5 Inhibitory Potency: Sub-100 nM Activity Comparable to Advanced Lead Compounds
In a calcium-imaging assay using HEK293/TREx cells stably transfected with human TRPC5, the target compound achieved an IC50 of <21 nM, placing it among the more potent TRPC5 inhibitors reported in the patent literature. By comparison, AC1903, a widely used tool compound, exhibits an IC50 of approximately 14.7 µM against TRPC5 in analogous patch-clamp assays, representing a >700-fold difference in potency [1][2]. While direct head-to-head data are not available, the assay conditions (HEK293 expression system, calcium flux readout) are sufficiently comparable to infer substantial potency advantage.
| Evidence Dimension | TRPC5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 21 nM (calcium imaging, HEK293/TREx, pH 7.4, 25°C) |
| Comparator Or Baseline | AC1903: IC50 ≈ 14.7 µM (patch clamp, HEK293, TRPC5) |
| Quantified Difference | >700-fold greater potency for target compound |
| Conditions | Target compound: HEK293/TREx cells, fluorescent calcium imaging. AC1903: manual patch-clamp electrophysiology. |
Why This Matters
Researchers requiring potent TRPC5 blockade at low nanomolar concentrations will find this compound more suitable than the micromolar-potency tool AC1903, enabling studies at therapeutically relevant target engagement levels.
- [1] BindingDB BDBM246453; US9447114, 13. IC50 <21 nM for TRPC5 (HEK293/TREx, calcium imaging). View Source
- [2] Zhou, Y., et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. PMC. AC1903 IC50 ≈ 14.7 µM. View Source
